1-(6-Azidohexyl)-piperidine
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Overview
Description
1-(6-Azidohexyl)-piperidine is an organic compound characterized by the presence of an azide group attached to a hexyl chain, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Azidohexyl)-piperidine typically involves the reaction of 6-bromohexylamine with sodium azide, followed by cyclization with piperidine. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the azide formation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Azidohexyl)-piperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via the Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: The azide group can be reduced to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes to form 1,2,3-triazoles in the presence of a copper(I) catalyst.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Reducing Agents: Such as lithium aluminum hydride for azide reduction.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azide group.
Scientific Research Applications
1-(6-Azidohexyl)-piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Azidohexyl)-piperidine primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can further interact with various molecular targets. The formation of triazoles is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .
Comparison with Similar Compounds
1-(6-Azidohexyl)-1H-pyrrole-2,5-dione: Similar in structure but contains a pyrrole ring instead of a piperidine ring.
6-Azidohexyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside: Contains a glucopyranoside moiety instead of a piperidine ring.
Uniqueness: 1-(6-Azidohexyl)-piperidine is unique due to the presence of the piperidine ring, which imparts different chemical properties and reactivity compared to other azidohexyl compounds. The piperidine ring can participate in additional reactions, making this compound versatile for various applications.
Properties
Molecular Formula |
C11H22N4 |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-(6-azidohexyl)piperidine |
InChI |
InChI=1S/C11H22N4/c12-14-13-8-4-1-2-5-9-15-10-6-3-7-11-15/h1-11H2 |
InChI Key |
MPGAPGIQZGXSTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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